molecular formula C27H21ClN2O4 B7746230 (E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate

(E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate

Cat. No.: B7746230
M. Wt: 472.9 g/mol
InChI Key: ZCJRDQVJMRXPHO-PWGZALKNSA-N
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Description

(E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a benzylamino group, a cyano group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-methoxyphenylacetic acid, followed by the addition of benzylamine and subsequent cyclization to form the desired product. The reaction conditions often require the use of catalysts, such as piperidine, and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-bromophenyl)acrylate
  • (E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-fluorophenyl)acrylate

Uniqueness

Compared to similar compounds, (E)-4-((E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl)-2-methoxyphenyl 3-(4-chlorophenyl)acrylate exhibits unique properties due to the presence of the 4-chlorophenyl group. This group can influence the compound’s reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

[4-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN2O4/c1-33-25-16-21(15-22(17-29)27(32)30-18-20-5-3-2-4-6-20)9-13-24(25)34-26(31)14-10-19-7-11-23(28)12-8-19/h2-16H,18H2,1H3,(H,30,32)/b14-10+,22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJRDQVJMRXPHO-PWGZALKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)OC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)OC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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